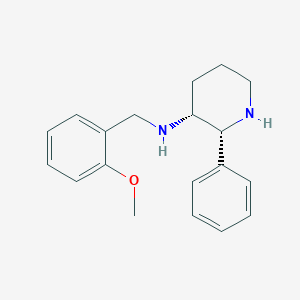

(2-Methoxy-benzyl)-(2-phenyl-piperidin-3-yl)-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(2-Methoxy-benzyl)-(2-phenyl-piperidin-3-yl)-amine” is a complex organic compound that contains several functional groups. It has a piperidine ring, which is a common structure in many pharmaceutical drugs. The compound also contains a phenyl group and a methoxy group, which can significantly affect its physical and chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine ring, phenyl group, and methoxy group would all contribute to the overall structure of the molecule .

Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be influenced by its functional groups. For example, the piperidine ring might undergo reactions typical of amines, such as acid-base reactions. The phenyl group might participate in electrophilic aromatic substitution reactions, and the methoxy group could be involved in ether cleavage reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and the presence of any charged groups would all affect its properties .

Mechanism of Action

Target of Action

The primary target of (2-Methoxy-benzyl)-(2-phenyl-piperidin-3-yl)-amine is the serotonin 5-HT2A receptor . This receptor is a subtype of the 5-HT2 receptor that belongs to the serotonin receptor family and is a G protein-coupled receptor . The 5-HT2A receptor is involved in many physiological and pathological processes, including the regulation of mood, anxiety, and the perception of reality .

Mode of Action

(2-Methoxy-benzyl)-(2-phenyl-piperidin-3-yl)-amine acts as a potent full agonist for the 5-HT2A receptor . This means it binds to the receptor and activates it to produce a biological response . The activation of the 5-HT2A receptor leads to a series of intracellular events, including the release of calcium from intracellular stores and the activation of the MAPK/ERK pathway .

Biochemical Pathways

The activation of the 5-HT2A receptor by (2-Methoxy-benzyl)-(2-phenyl-piperidin-3-yl)-amine affects several biochemical pathways. One of the most significant is the phospholipase C (PLC) pathway . Activation of the 5-HT2A receptor stimulates PLC, which in turn catalyzes the breakdown of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG) . These molecules then trigger the release of calcium from intracellular stores and activate protein kinase C (PKC), respectively .

Pharmacokinetics

Given its structural similarity to other n-benzyl substituted phenethylamine hallucinogens , it is likely to be well-absorbed and distributed throughout the body. Its metabolism likely involves oxidative deamination and demethylation .

Result of Action

The activation of the 5-HT2A receptor by (2-Methoxy-benzyl)-(2-phenyl-piperidin-3-yl)-amine can lead to a variety of molecular and cellular effects. These include changes in cell morphology, gene expression, and neuronal excitability . At the behavioral level, these changes can manifest as alterations in mood, perception, and cognition .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (2-Methoxy-benzyl)-(2-phenyl-piperidin-3-yl)-amine. For instance, factors such as pH and temperature can affect the stability of the compound . Additionally, individual factors such as genetic variations in the 5-HT2A receptor or in metabolic enzymes could influence the compound’s effects .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2R,3R)-N-[(2-methoxyphenyl)methyl]-2-phenylpiperidin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O/c1-22-18-12-6-5-10-16(18)14-21-17-11-7-13-20-19(17)15-8-3-2-4-9-15/h2-6,8-10,12,17,19-21H,7,11,13-14H2,1H3/t17-,19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTQNEFOKTXXQKV-IEBWSBKVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC2CCCNC2C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1CN[C@@H]2CCCN[C@@H]2C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methoxy-benzyl)-(2-phenyl-piperidin-3-yl)-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethyl [2-(2,4-difluorophenyl) prop-2-en-1-yl]malonate](/img/structure/B130814.png)

![Ethyl 2-[[(1R,2R,5R)-2-hydroxy-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanylidene]amino]acetate](/img/structure/B130822.png)